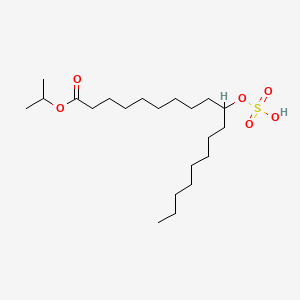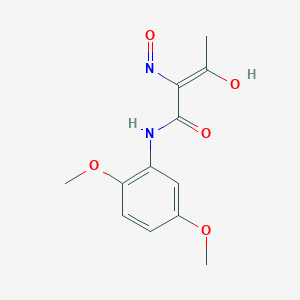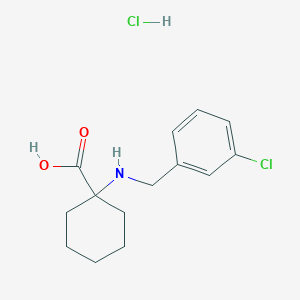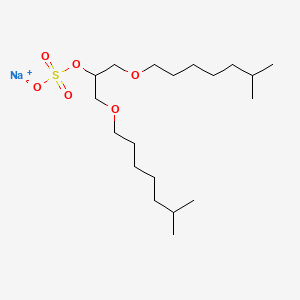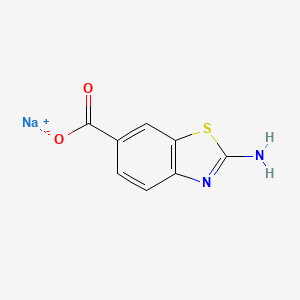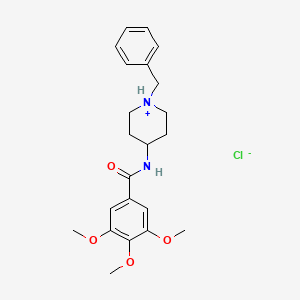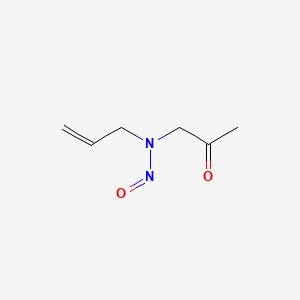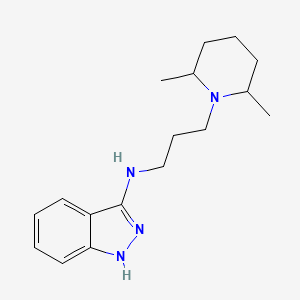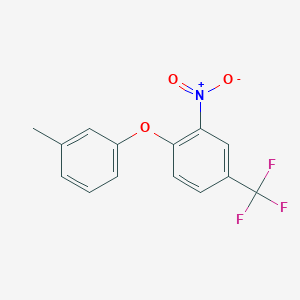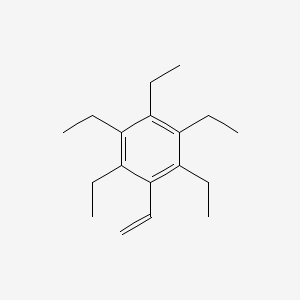
2,3,4,5,6-Pentaethyl-1-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentaethyl-1-vinylbenzene is an organic compound with the molecular formula C18H28 It is a derivative of benzene, where five hydrogen atoms are replaced by ethyl groups and one hydrogen atom is replaced by a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentaethyl-1-vinylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentaethyl-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the ethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. These reactions often target the vinyl group, converting it into an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the ethyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids (e.g., 2,3,4,5,6-pentaethylbenzoic acid).
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2,3,4,5,6-Pentaethyl-1-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structural properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentaethyl-1-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, while in materials science, it may interact with other molecules to form stable polymers.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentaethylbenzene: Similar structure but lacks the vinyl group.
1-Vinyl-2,3,4,5,6-pentamethylbenzene: Similar structure but has methyl groups instead of ethyl groups.
2,3,4,5,6-Pentamethyl-1-vinylbenzene: Similar structure but has methyl groups instead of ethyl groups.
Uniqueness
2,3,4,5,6-Pentaethyl-1-vinylbenzene is unique due to the presence of both ethyl and vinyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable products further enhances its utility in scientific research and industrial processes.
Properties
CAS No. |
2715-34-6 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-ethenyl-2,3,4,5,6-pentaethylbenzene |
InChI |
InChI=1S/C18H28/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h7H,1,8-12H2,2-6H3 |
InChI Key |
VFTSQADXSPYXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CC)CC)C=C)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


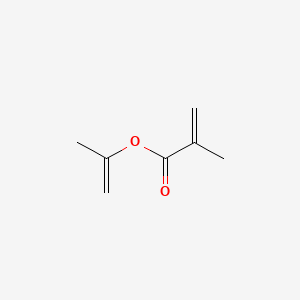
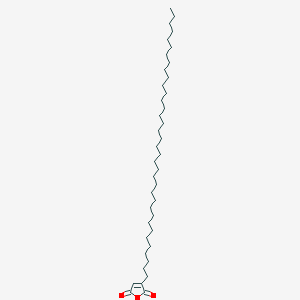
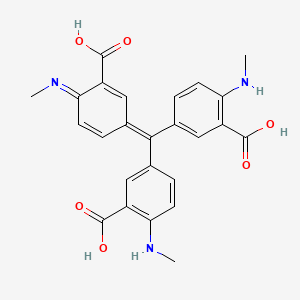
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
